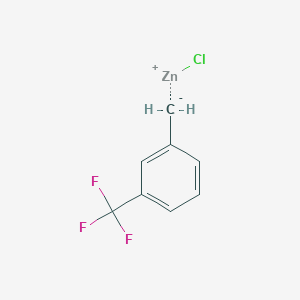

3-(Trifluoromethyl)benzylzinc chloride

Description

Significance of Organometallic Reagents in Carbon-Carbon Bond Formation

Organometallic reagents are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and selectivity. Among these, organozinc reagents have carved a significant niche. wikipedia.orgslideshare.netsigmaaldrich.com First prepared by Edward Frankland in 1848, organozinc compounds are known for being less reactive than many analogous organometallic reagents like Grignard or organolithium reagents. wikipedia.org This moderate reactivity is advantageous as it allows for the presence of various functional groups (such as esters, nitriles, and ketones) in the reacting molecules, a tolerance not often afforded by their more reactive counterparts. sigmaaldrich.comorganicreactions.org

The utility of organozinc reagents in C-C bond formation is showcased in several key name reactions:

Negishi Coupling: A powerful palladium- or nickel-catalyzed cross-coupling reaction that joins an organozinc compound with an organic halide. wikipedia.org This reaction is highly versatile, applicable to a wide range of substrates including those with alkyl, alkenyl, aryl, and allyl groups. wikipedia.orgnih.govresearchgate.net

Reformatsky Reaction: This reaction employs an alpha-halo ester and a carbonyl compound (aldehyde or ketone) in the presence of zinc to form a β-hydroxyester. wikipedia.org The key step involves the formation of a zinc enolate. organicreactions.org

Barbier Reaction: Similar to the Grignard reaction, the Barbier reaction involves the in-situ generation of an organozinc reagent in the presence of a carbonyl substrate to produce primary, secondary, or tertiary alcohols. wikipedia.orglibretexts.org A key advantage is that it is a one-pot process and can often be conducted in water. wikipedia.org

Fukuyama Coupling: This reaction facilitates the formation of ketones from a thioester and an organozinc reagent, typically catalyzed by palladium. slideshare.net

Simmons-Smith Reaction: This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide, to convert alkenes into cyclopropanes. organicreactions.org

The presence of empty, low-lying p-orbitals at the zinc center allows for facile transmetalation to transition metal complexes, which is a key step in many catalytic cycles, particularly in cross-coupling reactions. organicreactions.org

Strategic Importance of Fluorine and Trifluoromethyl Groups in Medicinal Chemistry, Agrochemicals, and Materials Science

The introduction of fluorine and, more specifically, the trifluoromethyl (−CF₃) group into organic molecules is a widely employed strategy in several scientific domains due to the unique properties they impart. mdpi.combohrium.comnih.gov

In medicinal chemistry , the trifluoromethyl group is a privileged structural motif. bohrium.comwikipedia.org Its incorporation into drug candidates can significantly enhance key pharmacological parameters. mdpi.comnih.gov The high electronegativity of the CF₃ group, intermediate between that of fluorine and chlorine, can alter the electronic properties of a molecule, influencing its binding affinity to biological targets. wikipedia.org Furthermore, the CF₃ group increases lipophilicity (the ability to dissolve in fats and lipids), which can improve membrane permeability and bioavailability. mdpi.com The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. This enhanced metabolic stability can increase a drug's half-life and reduce the required dosage. mdpi.com Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

In agrochemicals , the trifluoromethyl group is integral to the design of modern herbicides and insecticides. wikipedia.orgnih.gov For instance, trifluralin (B1683247) is a dinitroaniline herbicide, and fluazifop (B150276) is a phenoxy herbicide, both containing the CF₃ moiety. wikipedia.org The compound (3-trifluoromethyl-phenyl)acetonitrile, which can be synthesized from 3-(trifluoromethyl)benzyl chloride, is a crucial intermediate for agricultural chemicals. google.comgoogle.com

In materials science , the inclusion of trifluoromethyl groups can modify the physical properties of materials. chemimpex.com For example, incorporating the CF₃ group into polymers can enhance their thermal and chemical stability. chemimpex.com It can also influence the electronic properties and self-assembly behavior of functional organic materials. smolecule.com

Table 1: Impact of the Trifluoromethyl Group on Molecular Properties

| Property | Effect of Trifluoromethyl (-CF₃) Group | Citation |

|---|---|---|

| Lipophilicity | Increases, potentially improving membrane permeability. | mdpi.com |

| Metabolic Stability | Increases due to the high C-F bond strength. | mdpi.com |

| Binding Affinity | Can be enhanced through altered electronic interactions. | mdpi.com |

| Acidity/Basicity | Increases acidity or lowers basicity of nearby functional groups. | wikipedia.org |

Historical Development and Evolution of Benzylic Organozinc Reagents

The history of organozinc chemistry dates back to 1849 with Edward Frankland's synthesis of diethylzinc. wikipedia.orgdigitellinc.com Early work by chemists like Butlerov and Zaitsev in the 1860s expanded their use to the synthesis of alcohols from acid chlorides and carbonyl compounds. libretexts.orgdigitellinc.com However, for many years, with the exception of specific applications like the Reformatsky and Simmons-Smith reactions, the broader synthetic potential of organozinc reagents was not fully realized, partly due to their perceived low reactivity and a lack of general preparation methods. organicreactions.org

A significant evolution occurred with the discovery that highly activated zinc, such as Rieke® Zinc, could react directly with a wider range of organic halides, including chlorides, under mild conditions. sigmaaldrich.com This breakthrough was crucial because it allowed for the preparation of functionalized organozinc reagents that were previously inaccessible or required multi-step syntheses via more reactive organolithium or Grignard reagents. sigmaaldrich.com

The development of methods to prepare functionalized benzylic organozinc reagents represented a major advancement. acs.org These reagents, including 3-(Trifluoromethyl)benzylzinc chloride, are typically synthesized by the direct insertion of activated zinc into the corresponding benzyl (B1604629) chloride. core.ac.uk The synthesis of this compound involves reacting 3-(trifluoromethyl)benzyl chloride with zinc dust, often in the presence of lithium chloride to facilitate the reaction. core.ac.uk This direct oxidative addition method is compatible with the trifluoromethyl group, showcasing the robustness of modern organozinc chemistry in creating complex, functionalized building blocks for synthesis. sigmaaldrich.comcore.ac.uk

Table 2: Key Milestones in Organozinc Chemistry

| Year | Discovery/Development | Key Contributor(s) | Citation |

|---|---|---|---|

| 1848/1849 | First synthesis of an organozinc compound (diethylzinc). | Edward Frankland | wikipedia.orgdigitellinc.com |

| 1860s | Use of organozinc reagents to synthesize tertiary alcohols. | Aleksandr Butlerov & Aleksandr Zaitsev | libretexts.orgdigitellinc.com |

| 1887 | The Reformatsky reaction is developed. | Sergei Reformatskii | digitellinc.com |

| 1972 | Development of highly reactive Rieke® Zinc. | Reuben D. Rieke | sigmaaldrich.com |

| 1970s | The Negishi cross-coupling reaction is developed. | Ei-ichi Negishi | wikipedia.org |

| 1990 | Report on the preparation and reactions of functionalized benzylic organozinc reagents. | Paul Knochel et al. | acs.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

chlorozinc(1+);1-methanidyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3.ClH.Zn/c1-6-3-2-4-7(5-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEALDMCKGWKINH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)C(F)(F)F.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethyl Benzylzinc Chloride

Precursor Synthesis: Advanced Routes to 3-(Trifluoromethyl)benzyl Chloride

The synthesis of the crucial precursor, 3-(trifluoromethyl)benzyl chloride, can be achieved through various methods, primarily involving the chlorination of either 3-(trifluoromethyl)toluene or 3-(trifluoromethyl)benzyl alcohol. The choice of starting material and chlorination protocol is often dictated by factors such as cost, selectivity, and scalability.

Optimized Chlorination Protocols for 3-(Trifluoromethyl)benzyl Chloride

The selective chlorination of the benzylic position of 3-(trifluoromethyl)toluene is a common strategy. Free-radical chlorination, often initiated by UV light or a radical initiator, can be employed. youtube.comwustl.eduyoutube.com For instance, the industrial preparation of benzyl (B1604629) chloride often relies on the gas-phase photochemical reaction of toluene (B28343) with chlorine. youtube.com This method can be adapted for 3-(trifluoromethyl)toluene. Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of a photocatalyst under visible light irradiation, which offers a mild and scalable method that is effective for electron-deficient substrates. organic-chemistry.org The reaction proceeds via the homolytic cleavage of the N-Cl bond, generating a chlorine radical that abstracts a benzylic hydrogen from the toluene derivative. mdpi.com

Alternatively, 3-(trifluoromethyl)benzyl alcohol can serve as a precursor. A rapid and highly selective chlorination of benzylic alcohols can be achieved using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This method is notable for its neutral reaction conditions, which are compatible with a variety of functional groups. organic-chemistry.org

Development of Economically Feasible and Selective Synthetic Routes to 3-(Trifluoromethyl)benzyl Chloride

For large-scale and economically viable production, a process starting from m-xylene (B151644) has been developed. google.com This multi-step synthesis involves the chlorination of m-xylene to maximize the yield of α,α,α'-trichloro-m-xylene. google.com This intermediate is then fluorinated to produce 3-(chloromethyl)benzotrichloride, which is a key precursor to 3-(trifluoromethyl)benzyl chloride. google.com This route is designed to be economically feasible in terms of chemical steps, reagent use, and the apparatus required for the processes. google.com

Another approach involves the continuous flow synthesis of m-trifluoromethyl benzyl chloride from trifluoromethylbenzene and formaldehyde (B43269) or its polymer. core.ac.uk This method boasts simple operation, good selectivity, a high reaction rate, and fewer by-products, resulting in excellent yield and purity. core.ac.uk The process is also environmentally friendly, safe, and cost-effective, making it suitable for industrial-scale production. core.ac.uk

Direct Metal Insertion Strategies for Organozinc Reagent Formation

The direct insertion of metallic zinc into the carbon-chlorine bond of 3-(trifluoromethyl)benzyl chloride is a primary method for the synthesis of the target organozinc reagent. The success of this reaction hinges on the activation of the zinc metal.

Direct Insertion of Activated Zinc Dust into 3-(Trifluoromethyl)benzyl Chloride

The direct reaction of 3-(trifluoromethyl)benzyl chloride with activated zinc dust is a key step in forming the corresponding organozinc reagent. biosynth.com In a typical procedure, zinc dust is activated to facilitate the oxidative insertion into the carbon-chlorine bond. biosynth.com The reaction is generally carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). biosynth.com

A specific protocol involves the dropwise addition of a THF solution of 3-(trifluoromethyl)benzyl chloride to a suspension of activated zinc dust and lithium chloride in THF at room temperature. biosynth.com The reaction is typically complete within 30 minutes. biosynth.com

Table 1: Reaction Conditions for Direct Zinc Insertion

| Parameter | Condition |

| Starting Material | 3-(Trifluoromethyl)benzyl chloride |

| Reagents | Activated Zinc Dust, Lithium Chloride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 25 °C |

| Reaction Time | 30 minutes |

This table summarizes a typical procedure for the synthesis of 3-(trifluoromethyl)benzylzinc chloride via direct zinc insertion. biosynth.com

Investigation of Additives for Zinc Activation (e.g., Lithium Chloride)

The activation of zinc is crucial for the efficient formation of organozinc reagents. While various methods exist, the use of lithium chloride (LiCl) has been found to be particularly effective. biosynth.com The presence of LiCl in the reaction mixture significantly facilitates the rate of zinc insertion. biosynth.com It is believed that LiCl helps to solubilize the organozinc species as it forms on the surface of the zinc metal, thereby exposing fresh metal surfaces for reaction. This prevents the passivation of the zinc surface and promotes a continuous and efficient reaction. biosynth.com

Transmetalation Approaches to this compound

An alternative to direct zinc insertion is the transmetalation of a more reactive organometallic precursor with a zinc salt. This method can offer advantages in terms of functional group tolerance and reaction conditions.

A common transmetalation route involves the preparation of a Grignard reagent, 3-(trifluoromethyl)benzylmagnesium chloride, followed by its reaction with zinc chloride. uantwerpen.beorgsyn.org The Grignard reagent is typically formed by reacting 3-(trifluoromethyl)benzyl chloride with magnesium metal in an appropriate solvent like THF. uantwerpen.be It is important to note that the preparation of trifluoromethyl-substituted phenyl Grignard reagents can be hazardous and requires careful control of reaction conditions to prevent runaway exothermic reactions. acs.orgresearchgate.net

Once the Grignard reagent is formed, it can be transmetalated by adding a solution of zinc chloride. orgsyn.org This exchange of the metal from magnesium to zinc results in the formation of this compound. This approach is advantageous as it allows for the preparation of the organozinc reagent from a readily accessible Grignard precursor.

Transmetalation from Corresponding Organomagnesium or Organolithium Reagents

Transmetalation is a common and effective method for the preparation of organozinc reagents. This process involves the transfer of an organic group from a more electropositive metal, such as lithium or magnesium, to a zinc salt, typically zinc chloride (ZnCl₂). This approach allows for the generation of organozinc compounds that might be difficult to prepare by direct insertion of zinc metal into the corresponding organic halide.

The synthesis of benzylzinc reagents, including functionalized derivatives, can be accomplished by the direct insertion of magnesium into a benzyl chloride followed by transmetalation with zinc chloride uantwerpen.be. This two-step, one-pot procedure first involves the formation of the Grignard reagent, 3-(trifluoromethyl)benzylmagnesium chloride, from 3-(trifluoromethyl)benzyl chloride and magnesium metal biosynth.com. The resulting organomagnesium compound is then treated with a solution of zinc chloride to yield the desired this compound. The driving force for this reaction is the difference in electronegativity between magnesium and zinc, which favors the formation of the less reactive organozinc species.

While the transmetalation from organomagnesium precursors is well-established for benzylzinc reagents, the corresponding reaction involving an organolithium intermediate, 3-(trifluoromethyl)benzyllithium, is less commonly documented for this specific compound. In principle, 3-(trifluoromethyl)benzyllithium could be generated from a suitable precursor and subsequently transmetalated with ZnCl₂. However, the high reactivity of benzylic lithium compounds can sometimes lead to side reactions, making the organomagnesium route a more common choice for its balance of reactivity and stability.

Evaluation of Transmetalation Efficiency and Functional Group Tolerance

A significant advantage of preparing organozinc reagents like this compound via transmetalation is the enhanced functional group tolerance compared to their organolithium or organomagnesium precursors. Organozinc reagents are known to be less reactive and more chemoselective, allowing for their use in the presence of various functional groups such as esters, amides, and nitriles, which would be incompatible with the more nucleophilic and basic organolithium and Grignard reagents.

The direct insertion of activated zinc dust in the presence of lithium chloride into 3-(trifluoromethyl)benzyl chloride is also a highly effective method for its preparation and is noted for its excellent functional group tolerance core.ac.ukresearchgate.net. While a direct quantitative comparison of the transmetalation efficiency versus the direct insertion method for this specific compound is not extensively detailed in the literature, the choice between these methods often comes down to practical considerations. The direct insertion method avoids the pre-formation of a highly reactive organometallic intermediate, which can be advantageous. On the other hand, the transmetalation from a pre-formed Grignard reagent can be beneficial if the Grignard reagent is readily available or if the specific reaction conditions of the transmetalation are more compatible with a particular substrate.

The functional group tolerance of the transmetalation process itself is generally high. The key consideration is the stability of the functional groups during the initial formation of the organomagnesium or organolithium reagent. Once the less reactive organozinc species is formed, it can participate in a variety of subsequent reactions, such as Negishi cross-coupling, with a high degree of compatibility with sensitive functional groups core.ac.uk.

Below is a table summarizing the precursors and general reaction conditions for the synthesis of this compound.

| Precursor Compound | Reagents | General Conditions | Product |

| 3-(Trifluoromethyl)benzyl chloride | 1. Mg2. ZnCl₂ | 1. Formation of Grignard reagent in an etheral solvent (e.g., THF).2. Addition of ZnCl₂ solution. | This compound |

| 3-(Trifluoromethyl)benzyl chloride | Activated Zn, LiCl | Direct insertion of zinc in the presence of LiCl in THF. | This compound |

Reactivity Profiles and Mechanistic Investigations of 3 Trifluoromethyl Benzylzinc Chloride

Fundamental Carbon-Carbon Bond Formation Pathways

The primary application of 3-(Trifluoromethyl)benzylzinc chloride in organic synthesis is as a nucleophilic source of a 3-(trifluoromethyl)benzyl group for the construction of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. This is achieved through two major reaction classes: cross-coupling reactions and nucleophilic additions.

Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are a cornerstone of C-C bond formation, and organozinc reagents are prominent coupling partners, most notably in the Negishi coupling. wikipedia.org These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com The utility of this compound extends to its participation in these powerful synthetic methods.

The Negishi coupling specifically involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com In this context, this compound serves as the organozinc component, coupling with various aryl and vinyl halides. wikipedia.org The success of these couplings, especially with secondary C(sp³)-hybridized organometallics, often depends on the choice of ligand, which can promote the desired reductive elimination over competing side reactions like β-hydride elimination. nih.govresearchgate.net For instance, the development of specialized biaryldialkylphosphine ligands, such as CPhos, has been instrumental in achieving high selectivity and yields in the coupling of secondary alkylzinc halides with a wide array of aryl bromides and chlorides. nih.govresearchgate.netorganic-chemistry.org

While the Negishi coupling is the direct application, the principles are related to other named cross-coupling reactions where different organometallic reagents are used, such as the Kumada coupling (organomagnesium reagents) wikipedia.orgorganic-chemistry.org, and the Sonogashira coupling (terminal alkynes). wikipedia.orglibretexts.org The choice of reaction often depends on the functional group tolerance required for a complex synthesis. youtube.com Organozinc reagents are valued for their high reactivity and functional group compatibility. nih.gov

Table 1: Representative Cross-Coupling Reactions with Benzyl-type Zinc Reagents

| Coupling Partner (Electrophile) | Catalyst System | Reaction Type | Product Type | Reference(s) |

| Aryl Bromides | Pd(OAc)₂ / CPhos | Negishi | Diarylalkanes | nih.govorganic-chemistry.org |

| Aryl Chlorides (activated) | Pd(OAc)₂ / CPhos | Negishi | Diarylalkanes | nih.govorganic-chemistry.org |

| Heteroaryl Halides | Palladium / Biarylphosphine Ligands | Negishi | Heteroaryl-Alkanes | acs.orgnih.govescholarship.org |

| Vinyl Halides | Ni or Pd Complexes | Negishi | Allylarenes | wikipedia.org |

Nucleophilic Addition Reactions to Electrophilic Substrates

Beyond cross-coupling, the nucleophilic character of this compound allows it to participate in addition reactions to various electrophilic substrates. nih.gov The carbon-zinc bond enables the delivery of the 3-(trifluoromethyl)benzyl anion equivalent to polarized functional groups like carbonyls and imines.

A significant application is the 1,2-nucleophilic addition to ketones and aldehydes to form secondary and tertiary alcohols, respectively. nih.gov Research into the addition of organoboronates, which have related reactivity, to trifluoromethyl ketones has shown that such reactions are highly effective for creating trifluoromethyl-substituted alcohol motifs, which are prevalent in medicinally relevant molecules. nih.gov Similar reactivity can be expected for organozinc reagents. In reactions involving substrates with multiple carbonyl groups, such as keto-esters, chemoselective addition to the more electrophilic ketone is often observed. nih.gov The presence of additives can be crucial in these transformations to prevent side reactions, such as the competitive reduction of highly electrophilic ketones. nih.gov

Table 2: Nucleophilic Addition Reactions with Benzyl-type Organometallic Reagents

| Electrophilic Substrate | Product Functional Group | Key Features | Reference(s) |

| Aldehydes | Secondary Alcohol | Forms C-C bond | nih.gov |

| Ketones | Tertiary Alcohol | Forms C-C bond | nih.gov |

| Trifluoromethyl Ketones | Tertiary Trifluoromethyl Alcohol | High electrophilicity of ketone | nih.gov |

| Imines | Amines | Forms C-N bond precursor | nih.gov |

Elucidation of Reaction Mechanisms in Catalytic Cycles

Kinetics and Thermodynamics of Oxidative Addition Processes

The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to a low-valent transition metal catalyst, typically Pd(0) or Ni(0). youtube.comrsc.org This step involves the insertion of the metal center into the carbon-halide bond, forming a higher oxidation state organometallic intermediate (e.g., R-Pd(II)-X). youtube.com The kinetics of this process are influenced by the nature of the halide (I > Br > Cl), the organic group, and the steric and electronic properties of the ligands on the metal center. rsc.org For many palladium-catalyzed cross-coupling reactions, oxidative addition is the rate-determining step. rsc.orguni-muenchen.de The reaction is generally driven by the formation of the stable aryl-palladium(II) complex and is often thermodynamically favorable and exothermic. chemrxiv.orgacs.org Computational and experimental studies on various palladium systems continue to refine the understanding of the thermodynamics and kinetics of this crucial activation step. rsc.orgchemrxiv.org

Detailed Analysis of Transmetalation Steps in Cross-Coupling Mechanisms

Following oxidative addition, the transmetalation step occurs, where the organic group from the organozinc reagent is transferred to the palladium(II) complex, displacing the halide. wikipedia.orgyoutube.com This forms a diorganopalladium(II) intermediate and a zinc halide salt. wikipedia.org Organozinc reagents exhibit an excellent capacity for transmetalation, which is attributed to the presence of a low-lying empty p-orbital on the zinc atom. nih.gov Despite this, transmetalation is often the rate-limiting step in Negishi couplings. wikipedia.orgacs.org The rate of this step can be significantly influenced by additives; for example, lithium chloride is known to accelerate the process, likely by breaking up organozinc clusters and forming more reactive zincate species. chemrxiv.orgnih.gov Mechanistic studies have also revealed the possibility of a second, undesired transmetalation reaction, which can lead to the formation of homocoupling byproducts and must be controlled to ensure high yields of the desired cross-coupled product. nih.govresearchgate.net

Reductive Elimination Pathways and Rate-Determining Steps

The final step of the catalytic cycle is reductive elimination, in which the two organic ligands on the diorganopalladium(II) intermediate couple to form the final product with a new C-C bond, regenerating the low-valent Pd(0) catalyst. nih.govyoutube.com For this step to occur, the organic ligands must typically be in a cis orientation to one another. youtube.com The rate of reductive elimination is critical, as it competes with other potential pathways, most notably β-hydride elimination when using alkyl reagents with β-hydrogens. nih.govacs.org The development of bulky, electron-rich phosphine (B1218219) ligands has been a key strategy to accelerate reductive elimination relative to β-hydride elimination, thereby improving product selectivity. nih.govresearchgate.netacs.org

Influence of Zinc(II) Chloride and Chloride Anion on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are profoundly influenced by the presence of zinc(II) chloride (ZnCl₂) and, more broadly, chloride anions (Cl⁻). These species are often present in the reaction mixture, either as byproducts of the organozinc reagent's preparation or as deliberate additives. Their impact is largely understood through their role in the Schlenk equilibrium and the formation of more reactive "ate" complexes.

Organozinc halides, such as this compound (CF₃C₆H₄CH₂ZnCl), exist in solution in equilibrium with their corresponding diorganozinc species (R₂Zn) and zinc dihalide (ZnX₂), as described by the Schlenk equilibrium:

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium is sensitive to the solvent, temperature, and the nature of the substituents. However, a crucial factor in the reactivity of these reagents is the presence of alkali metal halides, most notably lithium chloride (LiCl).

The Role of Lithium Chloride

Research has consistently shown that the presence of LiCl significantly accelerates the formation of benzylic zinc reagents and enhances their reactivity in subsequent coupling reactions. researchgate.netcore.ac.uk LiCl is not merely a spectator salt; it actively participates in the reaction mechanism. Its primary role is to solubilize the organozinc halide as it forms on the surface of the metallic zinc, preventing the passivation of the zinc surface and facilitating the entry of the organometallic species into the solution. researchgate.net

This solubilization is achieved through the formation of a more soluble and more reactive organozincate "ate" complex, Li⁺[RZnCl₂]⁻. researchgate.net Computational and experimental studies have confirmed that these ate complexes are the key to understanding the beneficial effects of LiCl. researchgate.net The formation of these complexes increases the nucleophilicity of the organic group attached to the zinc, thereby accelerating the rate of transmetalation in cross-coupling reactions and addition to electrophiles.

The preparative advantage of using LiCl is evident in the synthesis of functionalized benzylic zinc chlorides. For instance, the insertion of zinc dust into benzylic chlorides bearing sensitive functional groups is often sluggish and low-yielding in the absence of LiCl. However, the addition of stoichiometric amounts of LiCl can dramatically reduce reaction times and improve yields, as illustrated in the table below, which details the preparation of various substituted benzylic zinc chlorides.

| Entry | Benzylic Chloride | Conditions | Time (h) | Yield (%) |

| 1 | 3-(Ethoxycarbonyl)benzyl chloride | A: No LiCl, 35-45 °C | 48 | Low |

| 2 | 3-(Ethoxycarbonyl)benzyl chloride | B: 1.5 equiv. LiCl, 25 °C | 5.5 | High |

| 3 | 3-(Ethoxycarbonyl)benzyl chloride | C: 2.0 equiv. LiCl, 25 °C | 3.5 | 85 |

| 4 | 3-Cyanobenzyl chloride | 1.5 equiv. LiCl, 25 °C | 2 | 93 |

| 5 | 4-Cyanobenzyl chloride | 1.5 equiv. LiCl, 25 °C | 3 | 83 |

| 6 | 3-Acetylbenzyl chloride | 1.5 equiv. LiCl, 25 °C | 3.5 | 72 |

| Data derived from studies on the preparation of functionalized benzylic zinc chlorides, demonstrating the rate enhancement provided by LiCl. core.ac.uk |

While the table does not specifically list this compound, the principles are directly applicable. The preparation of this reagent is also typically carried out in the presence of LiCl to ensure efficient formation. core.ac.uk

The influence of the chloride anion is further underscored by the observation that the presence of magnesium chloride (MgCl₂), generated in situ during the preparation of benzylic zinc reagents using magnesium as a reducing agent in the presence of ZnCl₂ and LiCl, also enhances reactivity. This suggests that the concentration and nature of the cationic counter-ion (Li⁺ vs. Mg²⁺) can modulate the reactivity of the organozinc species.

Stereochemical and Regiochemical Control in Syntheses

The control of stereochemistry and regiochemistry is a central theme in modern organic synthesis. In reactions involving this compound, both aspects are of significant interest, particularly in the construction of complex molecular architectures.

Stereochemical Control

Achieving high levels of stereocontrol in reactions of benzylic zinc reagents can be challenging due to the potential for racemization at the benzylic carbon, especially if the reaction proceeds through an Sₙ1-type mechanism involving a planar benzylic cation intermediate. However, under appropriate conditions, stereoselective transformations can be realized.

For reactions involving the addition of organozinc reagents to carbonyl compounds, the stereochemical outcome is often dictated by the transition state geometry. The use of chiral ligands or auxiliaries can create a chiral environment around the reacting centers, leading to the preferential formation of one stereoisomer over another. While specific studies on the enantioselective addition of this compound are not extensively documented, research on related systems provides valuable insights. For example, diastereoselective syntheses of compounds bearing a trifluoromethyl-substituted stereogenic carbon have been achieved using organozinc complexes, indicating that the trifluoromethyl group itself can be a handle for stereocontrol. researchgate.netnih.gov

The electron-withdrawing nature of the trifluoromethyl group can influence the stability of adjacent stereocenters and the facial selectivity of additions to nearby functional groups. In one documented reaction, this compound was added to benzothiophene-3-carbaldehyde, yielding the corresponding heterocyclic benzylic alcohol. core.ac.uk While the diastereoselectivity of this specific reaction was not reported, it highlights the utility of this reagent in forming new stereocenters.

Regiochemical Control

Regioselectivity in reactions of this compound is primarily a concern when the electrophilic partner possesses multiple reactive sites. In Negishi-type cross-coupling reactions with polyhalogenated aromatic or heterocyclic compounds, the site of coupling is determined by a combination of factors, including the relative reactivity of the carbon-halogen bonds and the directing effects of substituents on the electrophile.

The preparation of the organozinc reagent itself can also be subject to regiochemical considerations. In the case of di- or tri-substituted benzylic halides, the position of zinc insertion can be directed by the electronic and steric properties of the existing substituents. For instance, in related systems, directing groups such as pivaloyloxy (-OPiv) or tosyl (-OTs) can direct zinc insertion to the ortho position. researchgate.net This regiocontrol in the formation of the organometallic reagent is crucial as it dictates the connectivity of the final product.

The trifluoromethyl group at the 3-position of the benzyl (B1604629) ring exerts a moderate electron-withdrawing effect, which can influence the regioselectivity of both its formation and its subsequent reactions, although specific systematic studies on this aspect for this compound are limited.

Applications of 3 Trifluoromethyl Benzylzinc Chloride in Modern Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and 3-(Trifluoromethyl)benzylzinc chloride serves as an effective nucleophilic partner in these transformations. Both palladium and nickel complexes are commonly employed to catalyze its reaction with a wide array of electrophiles, enabling the construction of complex molecular architectures.

The Negishi cross-coupling reaction is a powerful method for C-C bond formation that pairs an organozinc compound with an organic halide or triflate. nih.gov Palladium catalysis is frequently used due to its high efficiency and broad functional group tolerance. nih.govnih.gov this compound is an excellent substrate for these reactions, providing a straightforward route to introduce the 3-(trifluoromethyl)benzyl moiety.

This compound readily couples with a variety of aryl and heteroaryl halides. Research has shown its successful application in palladium-catalyzed reactions with bromo-aniline derivatives without the need for protecting the amine function. core.ac.uk This highlights the functional group compatibility of the Negishi coupling. The reaction proceeds smoothly under mild conditions, typically at room temperature, to afford the desired cross-coupled products in high yields. core.ac.uk The general reactivity order for the halide leaving group (X) is I > Br > Cl. nih.gov

A primary application of the palladium-catalyzed coupling of this compound is the synthesis of diaryl- and aryl-heteroaryl-methanes. These structural motifs are prevalent in many biologically active compounds and pharmaceuticals. nih.govnih.gov The reaction tolerates various functional groups on the coupling partners, such as amines and alcohols, allowing for the direct synthesis of complex, functionalized molecules. core.ac.uk For instance, the reaction between this compound and N-(2-bromoprop-2-en-1-yl)aniline proceeds efficiently to yield the corresponding functionalized product. core.ac.uk

| Organozinc Reagent | Electrophile | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | N-(2-bromoprop-2-en-1-yl)aniline | Pd(OAc)₂ / S-Phos | N-(2-(3-(Trifluoromethyl)benzyl)prop-2-en-1-yl)aniline | 87 | core.ac.uk |

The Negishi reaction is also employed for the derivatization of complex heterocyclic systems. The coupling of benzylic zinc reagents, such as 3-(trifluoromethyl)benzyl zinc bromide, has been successfully applied to the functionalization of methylthio-substituted nitrogen heteroarenes. uantwerpen.be In a notable example, the reaction with 5-methyl-2,4-bis(methylthio)pyrimidine demonstrated high regioselectivity, with the coupling occurring preferentially at the more activated C-2 position over the C-4 position. uantwerpen.be This selectivity highlights the nuanced electronic effects that govern these transformations, allowing for precise modification of poly-functionalized heterocycles. uantwerpen.be

| Organozinc Reagent | Electrophile | Catalyst System | Major Product | Selectivity (C2:C4) | Reference |

|---|---|---|---|---|---|

| 3-(Trifluoromethyl)benzyl zinc bromide | 5-methyl-2,4-bis(methylthio)pyrimidine | Pd(dba)₂ / P(2-furyl)₃ | 5-methyl-4-(methylthio)-2-(3-(trifluoromethyl)benzyl)pyrimidine | 500:1 | uantwerpen.be |

Nickel catalysts offer a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.govresearchgate.net They are particularly effective in activating more challenging substrates like aryl chlorides and tosylates.

Benzylic zinc reagents, prepared from the corresponding benzylic chlorides, undergo efficient cross-coupling with a range of aromatic chlorides, bromides, and tosylates using nickel-based catalyst systems. researchgate.net A common catalytic system involves Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and triphenylphosphine (B44618) (PPh₃) in the presence of LiCl. researchgate.net These reactions facilitate the formation of diarylmethanes from readily available starting materials. The scope extends to both aryl and heteroaryl electrophiles, demonstrating the versatility of nickel catalysis in this context. researchgate.netorganic-chemistry.org While palladium catalysts are generally effective, nickel systems can provide superior reactivity for less reactive electrophiles like aryl chlorides and sulfonates. organic-chemistry.orgnih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Synthesis of Variously Substituted Diarylmethanes and Heteroaryl-methanes

The construction of diarylmethane and heteroaryl-methane frameworks is a fundamental transformation in organic chemistry, as these motifs are prevalent in pharmaceuticals and materials science. This compound serves as an effective precursor for the 3-(trifluoromethyl)benzyl group in these syntheses, particularly through Negishi cross-coupling reactions.

In a notable example, the palladium-catalyzed Negishi cross-coupling of 5-methyl-2,4-bis(methylthio)pyrimidine with 3-(trifluoromethyl)benzylzinc bromide (a closely related halide precursor) demonstrated regioselective benzylation at the C-2 position. uantwerpen.be This high regioselectivity highlights the nuanced reactivity that can be achieved with such reagents.

Cobalt-catalyzed cross-coupling reactions have also proven highly effective for the synthesis of these structures. rsc.orgrsc.org The reaction between various benzylic zinc chlorides and a range of aryl and heteroaryl bromides or chlorides proceeds efficiently. rsc.orgrsc.org For instance, the coupling of this compound with different electrophiles showcases its utility in creating a library of substituted diarylmethanes. This method is particularly valuable due to its use of less toxic and more economical cobalt catalysts as an alternative to palladium. rsc.orgnih.gov The reactions typically proceed smoothly at moderate temperatures, furnishing the desired diaryl- and arylheteroaryl-methane derivatives in good yields. rsc.orgrsc.org

Cobalt-Catalyzed Cross-Coupling Reactions

The use of cobalt as a catalyst in cross-coupling reactions has gained significant traction as a more sustainable alternative to precious metals like palladium. rsc.orgorganic-chemistry.org this compound is an excellent coupling partner in these transformations, reacting readily with a variety of organic halides.

A practical and efficient protocol for the cobalt-catalyzed cross-coupling of benzylic zinc reagents, including this compound, with aryl and heteroaryl bromides or chlorides has been developed. rsc.orgrsc.org A system composed of cobalt(II) chloride (CoCl₂) and isoquinoline (B145761) as an additive facilitates the convenient synthesis of polyfunctionalized diaryl- and aryl-heteroaryl-methanes. rsc.orgresearchgate.net

The reaction of this compound with 4-bromobenzonitrile, catalyzed by 5 mol% CoCl₂ with 10 mol% isoquinoline, proceeds at 50 °C to yield the corresponding diarylmethane product, 4-(3-(trifluoromethyl)benzyl)benzonitrile, in good yield. rsc.org This methodology is effective for both aryl bromides and the less reactive but more readily available aryl chlorides. rsc.orgrsc.org The protocol has been successfully applied to a variety of substrates, including electron-rich, electron-poor, and sterically hindered aryl and heteroaryl halides. rsc.org

Table 1: Cobalt-Catalyzed Cross-Coupling of this compound with Aryl Halides

| Electrophile | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobenzonitrile | CoCl₂ / Isoquinoline | 4-(3-(Trifluoromethyl)benzyl)benzonitrile | 77 | rsc.org |

This table presents selected data based on the provided text.

The cobalt-catalyzed methodology extends to the synthesis of highly functionalized biaryl-like structures. rsc.orgresearchgate.net The mild reaction conditions and the high functional group tolerance of the organozinc reagent allow for the pre-installation of various substituents on both coupling partners. This leads to the direct formation of complex molecules that would otherwise require multi-step synthetic sequences. rsc.orgrsc.org

For example, the coupling can accommodate functional groups such as nitriles, ketones, and esters on the aryl halide partner. rsc.orgrsc.org The reaction of this compound with 2-bromobenzophenone (B80453) yields the corresponding ketone-containing diarylmethane in 64% yield. rsc.orgrsc.org This demonstrates the ability to forge new carbon-carbon bonds without disturbing sensitive carbonyl functionalities, a key advantage for the synthesis of polyfunctionalized compounds. rsc.orgrsc.org

Iron-Catalyzed Acylation Reactions

Iron catalysis offers a cost-effective and environmentally benign approach to acylation reactions. organic-chemistry.orgnih.gov this compound has been shown to be an excellent nucleophile in iron-catalyzed acylations with acid chlorides, providing a direct route to valuable ketone structures. organic-chemistry.orgamazonaws.comresearchgate.net

A smooth and convenient synthesis of aryl benzyl (B1604629) ketones is achieved through the iron(II) chloride (FeCl₂) catalyzed acylation of benzylic zinc chlorides. nih.govamazonaws.com The reaction of this compound with various acid chlorides proceeds efficiently at room temperature (25 °C) in tetrahydrofuran (B95107) (THF). nih.govamazonaws.com

In a typical procedure, a solution of this compound is added to a mixture of the acid chloride and a catalytic amount (5 mol%) of FeCl₂. amazonaws.com The reaction is generally rapid, often completing within 30 minutes, and affords the desired polyfunctionalized ketones in high yields. organic-chemistry.orgamazonaws.com For instance, the reaction with 4-chlorobenzoyl chloride produces 1-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one in excellent yield. amazonaws.com This method represents a significant improvement over uncatalyzed pathways or those using other metal catalysts, offering cleaner reactions and superior yields. organic-chemistry.org

Table 2: Iron-Catalyzed Acylation of this compound

| Acid Chloride | Catalyst | Product | Reaction Time (h) | Yield (%) | Reference |

|---|

This table is based on data presented in the referenced literature.

Broad Functional Group Compatibility in Complex Syntheses

A significant advantage of using this compound in transition-metal-catalyzed cross-coupling reactions is its remarkable compatibility with a wide array of functional groups. rsc.orgorganic-chemistry.org This tolerance allows for the synthesis of complex and highly decorated molecules in a more convergent and efficient manner, avoiding the need for extensive protecting group strategies.

In cobalt-catalyzed cross-coupling reactions, functional groups such as esters, nitriles, and ketones are well tolerated on the electrophilic partner. rsc.orgrsc.org This enables the direct synthesis of diarylmethanes bearing these important chemical handles.

Similarly, the iron-catalyzed acylation protocol demonstrates broad applicability with various functionalized substrates. organic-chemistry.orgamazonaws.com The reaction is compatible with both electron-rich and electron-deficient systems. The mild conditions under which these iron- and cobalt-catalyzed reactions are performed are crucial for preserving the integrity of sensitive functionalities within the reacting molecules. This high degree of functional group compatibility underscores the value of this compound as a robust reagent for the construction of polyfunctionalized organic compounds. rsc.orgorganic-chemistry.org

Strategic Utilization in the Synthesis of Trifluoromethylated Building Blocks and Active Pharmaceutical Ingredients

The organozinc reagent this compound serves as a highly effective nucleophilic source of the 3-(trifluoromethyl)benzyl group. This moiety is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl (CF3) group, such as increased metabolic stability and lipophilicity. The reagent is typically generated in situ from its corresponding precursor, 3-(trifluoromethyl)benzyl chloride, by reaction with activated zinc metal. biosynth.comnih.gov Its primary application lies in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling, which facilitates the formation of carbon-carbon bonds between the benzylic carbon and various electrophilic partners. organic-chemistry.orgnih.gov This capability allows for the strategic incorporation of the trifluoromethylated benzyl fragment into complex molecular architectures, including precursors for trifluoromethylated building blocks and active pharmaceutical ingredients (APIs).

Annulation Strategies for Trifluoromethyl-Containing Heterocyclic Systems

The construction of heterocyclic systems containing a trifluoromethyl group is a central goal in the development of new pharmaceuticals and agrochemicals. While this compound does not directly participate in annulation (ring-forming) reactions, it is a key provider of a trifluoromethyl-bearing substituent that can be positioned for subsequent cyclization. A common and powerful strategy involves a two-step sequence:

Palladium-Catalyzed Cross-Coupling: The this compound reagent is coupled with a suitably functionalized halo-aromatic or halo-alkenyl substrate. This Negishi coupling reaction precisely installs the 3-(trifluoromethyl)benzyl group onto a molecular scaffold. organic-chemistry.orgacs.org

Intramolecular Annulation: The product from the coupling step, now containing both the trifluoromethylbenzyl moiety and a reactive functional group, undergoes a cyclization reaction to form the final heterocyclic ring.

This approach allows for the modular synthesis of complex heterocycles where the trifluoromethyl group is located on a benzyl substituent attached to the ring system. The specific type of annulation can be varied depending on the functional groups present on the coupling partners. Although direct literature examples detailing this specific two-step sequence starting with this compound are not prevalent, the individual steps are well-established synthetic transformations.

Table 1: Hypothetical Annulation Strategies Following Negishi Coupling This table illustrates plausible, chemically sound synthetic pathways for constructing trifluoromethyl-containing heterocyles. The initial Negishi coupling step utilizes this compound to introduce the key building block.

| Coupling Substrate (Example) | Subsequent Annulation Type | Resulting Heterocyclic Core |

| 2-Bromobenzaldehyde | Friedländer Annulation (with a ketone) | Quinoline |

| N-tosyl-2-iodoaniline | Intramolecular Buchwald-Hartwig Amination | Dihydrodibenzazepine |

| 2-Iodobenzoyl chloride | Intramolecular Friedel-Crafts Acylation | Fluorenone |

| 2-Halophenethylamine | Pictet-Spengler Reaction | Tetrahydroisoquinoline |

The versatility of this method stems from the high functional group tolerance of the Negishi coupling, allowing for the presence of ketones, esters, nitriles, and other groups necessary for the final annulation step. nih.govnih.gov

Direct Trifluoromethylation and Trifluoromethylamination Approaches

It is critical to distinguish the reactivity of this compound from that of direct trifluoromethylating or trifluoromethylaminating agents. This organozinc compound is a benzylating reagent , delivering a CH2-C6H4-CF3 fragment to an electrophile. It is not a source of a "CF3+" or "CF3-" species for direct trifluoromethylation. nih.govprinceton.edu Similarly, there is no evidence in the scientific literature for its use in trifluoromethylamination reactions.

The strategic value of this compound lies in its ability to construct C(sp³)–C(sp²) bonds via cross-coupling, a key transformation in modern organic synthesis. nih.gov This reaction is instrumental in synthesizing diarylmethane structures and other complex scaffolds that are precursors to valuable trifluoromethylated building blocks and APIs.

Research has demonstrated the utility of the parent halide, 3-(trifluoromethyl)benzyl chloride, in the synthesis of biologically relevant molecules. For instance, it was used as a key reactant in the synthesis of 4-nitro-3-trifluoromethyl-[N-(4-hydroxyphenyl)]benzamide, showcasing its role in assembling API-like structures. sigmaaldrich.cn The conversion of the benzyl chloride to its more reactive organozinc counterpart enables a broader range of coupling partners, including less reactive aryl chlorides and bromides, under mild conditions. nih.govnih.gov

Table 2: Research Findings on the Application of 3-(Trifluoromethyl)benzyl Precursors This table summarizes documented applications and reaction types involving 3-(trifluoromethyl)benzyl chloride and its derived organozinc reagent, highlighting its role in synthesizing key structural motifs.

| Reagent | Reaction Type | Coupling Partner (Example) | Product Type | Research Focus/Finding | Citation(s) |

| This compound | Negishi Cross-Coupling | Aryl Bromides/Chlorides | Unsymmetrical Diarylmethanes | Enables C(sp³)–C(sp²) bond formation with high functional group tolerance. | nih.govnih.gov |

| 3-(Trifluoromethyl)benzyl chloride | Nucleophilic Substitution | Sodium salts of N,N-disubstituted dithiocarbamic acids | Dithiocarbamates | Synthesis of sulfur-containing compounds. | sigmaaldrich.cn |

| 3-(Trifluoromethyl)benzyl chloride | Amide Formation Precursor | 4-Aminophenol (in a multi-step synthesis) | Benzamide Derivative | Used in the synthesis of a potential API scaffold. | sigmaaldrich.cn |

| This compound (in situ) | Pd-catalyzed Cross-Coupling "on water" | Ethyl 4-bromobenzoate | Diarylalkane | Development of environmentally benign synthetic methods. | nih.gov |

The development of robust catalyst systems has made the Negishi coupling of benzylic zinc reagents like this compound a reliable tool for medicinal chemists aiming to create C(sp³)-enriched drug-like molecules with enhanced pharmacological profiles. acs.org

Advanced Research Directions and Future Prospects

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The performance of 3-(trifluoromethyl)benzylzinc chloride in cross-coupling reactions is intrinsically linked to the catalytic system employed. While palladium and nickel catalysts are standard, ongoing research aims to develop novel systems that offer superior activity, broader functional group tolerance, and higher levels of selectivity (chemo-, regio-, and stereoselectivity).

Key research efforts are concentrated on:

Ligand Design: The development of sophisticated phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands is paramount. These ligands can fine-tune the electronic and steric properties of the metal center, leading to more efficient oxidative addition and reductive elimination steps in the catalytic cycle. For instance, sterically demanding and electron-rich ligands can promote the coupling of challenging substrates and minimize side reactions.

Alternative Metal Catalysts: Exploration of catalysts based on more abundant and less toxic metals, such as iron, cobalt, and copper, is a significant area of investigation. Developing effective iron-based catalysts for cross-coupling with organozinc reagents would present a more economical and environmentally friendly alternative to palladium.

Photoredox Catalysis: The merger of photoredox catalysis with traditional transition metal catalysis opens up new reaction pathways. This dual catalytic approach can enable reactions under milder conditions and can be used to generate radical intermediates from organozinc reagents, leading to novel bond formations that are not accessible through traditional two-electron pathways.

The table below illustrates potential catalytic systems and their targeted improvements for reactions involving organozinc reagents.

| Catalyst Type | Ligand Class | Potential Improvement |

| Palladium | Buchwald-type biarylphosphines | Increased reaction rates, broader substrate scope |

| Nickel | N-Heterocyclic Carbenes (NHCs) | Coupling of unactivated electrophiles, cost reduction |

| Iron | Pincer-type ligands | Green chemistry, novel reactivity |

| Copper | Phenanthroline-based ligands | Lower toxicity, unique selectivity |

Exploration of Expanded Substrate Scope and Unconventional Reaction Manifolds

A primary goal in synthetic chemistry is to broaden the applicability of reliable reagents. For this compound, this involves moving beyond standard Negishi-type cross-coupling partners to include a more diverse array of electrophiles and exploring entirely new reaction paradigms.

Current research focuses on:

Coupling with Non-Traditional Electrophiles: Efforts are underway to develop conditions for the coupling of this compound with less reactive electrophiles like alkyl halides (containing beta-hydrogens), sulfonate esters, and even carboxylate derivatives. Success in this area would significantly expand the synthetic utility of the reagent.

C(sp³)–C(sp³) Couplings: Forming carbon-carbon bonds between two sp³-hybridized centers is a formidable challenge in cross-coupling chemistry. Developing robust protocols for the reaction of this compound with alkyl electrophiles is a key frontier.

Carbozincation Reactions: The addition of the organozinc reagent across unsaturated bonds, such as those in alkynes and allenes, is another area of exploration. These carbozincation reactions can generate new, highly functionalized organometallic intermediates that can be trapped in situ to create complex molecular architectures.

The following table showcases potential substrate classes and the corresponding products that could be accessed through expanded reaction manifolds.

| Substrate Class | Reaction Type | Potential Product |

| Aryl Chlorides/Tosylates | Negishi Coupling | Diaryl methanes |

| Alkenyl Halides | Negishi Coupling | Substituted styrenes |

| Acyl Chlorides | Acylative Coupling | Benzyl (B1604629) ketones |

| Alkyl Bromides | C(sp³)–C(sp³) Coupling | Substituted alkanes |

| Alkynes | Carbozincation | Functionalized alkenes |

Computational and Theoretical Studies on Reaction Pathways and Electronic Structure

A deeper, fundamental understanding of reaction mechanisms and reagent properties is crucial for rational catalyst design and reaction optimization. Computational chemistry provides invaluable insights into the intricate details of organometallic reactions.

Future theoretical studies related to this compound will likely focus on:

Mechanism Elucidation: Using Density Functional Theory (DFT) to map the potential energy surfaces of catalytic cycles (e.g., Negishi coupling). This can identify rate-determining steps, characterize transition states, and explain observed selectivity.

Ligand Effects: Modeling how different ligands influence the geometry and electronic structure of the catalytic species. These studies can help predict which ligands will be most effective for a desired transformation, thereby accelerating the discovery of new catalytic systems.

Reagent Structure: Investigating the solution-state structure of this compound. Understanding its aggregation state and the role of solvents like THF (tetrahydrofuran) through the Schlenk equilibrium is essential for comprehending its reactivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and improved scalability. researchgate.net The integration of organozinc chemistry with these modern platforms is a key area of advanced research.

Key aspects of this integration include:

Enhanced Safety: Organozinc reagents can be pyrophoric, and some reactions are highly exothermic. Flow chemistry minimizes the volume of reactive material at any given time, significantly improving the safety profile. beilstein-journals.org

Precise Control: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net

Automated Synthesis: Coupling flow reactors with automated platforms enables the rapid synthesis and screening of compound libraries. mit.edu An automated system could sequentially perform the preparation of this compound and its subsequent coupling with a series of electrophiles, accelerating drug discovery and materials science research. This approach allows for faster optimization and data-driven discovery of new synthetic methods. researchgate.net

Advancements in Sustainable and Green Organozinc Chemistry

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly shaping the direction of chemical synthesis. acs.org Applying these principles to organozinc chemistry is an important future prospect. researchgate.net

Research in this area is focused on several key goals:

Greener Solvents: Reducing the reliance on volatile and potentially hazardous organic solvents is a primary objective. scienceopen.com Research into performing organozinc reactions in more environmentally benign solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), is ongoing.

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product. This involves optimizing catalytic reactions to minimize the formation of byproducts.

Process Mass Intensity (PMI): A key metric in green chemistry is the PMI, which is the ratio of the total mass of materials (water, solvents, reagents) used to the mass of the final product. Future work will focus on developing synthetic routes that significantly lower the PMI, often by reducing the use of solvents in reactions and purifications. unife.it

By pursuing these advanced research directions, the scientific community aims to unlock the full potential of this compound, transforming it into an even more powerful, versatile, and sustainable tool for chemical synthesis.

Conclusion and Outlook

Recapitulation of Key Research Contributions and Synthetic Utility

3-(Trifluoromethyl)benzylzinc chloride, a member of the heteroleptic organozinc halide family (RZnX), has proven to be a valuable reagent for the formation of carbon-carbon bonds. mdpi.com Its primary synthetic utility lies in its role as a nucleophilic source of the 3-(trifluoromethyl)benzyl moiety in transition metal-catalyzed cross-coupling reactions.

The preparation of this compound is typically achieved through the oxidative addition of zinc metal to the corresponding benzyl (B1604629) chloride precursor, 3-(trifluoromethyl)benzyl chloride. The use of activators such as LiCl is often employed to facilitate the reaction and ensure the formation of the soluble organozinc species.

A significant application of this reagent is in Negishi cross-coupling reactions. Research by the Knochel group has demonstrated the successful coupling of this compound with various electrophiles. For instance, its palladium-catalyzed reaction with N-(2-bromoprop-2-en-1-yl)aniline proceeds in high yield, showcasing the reagent's compatibility with functional groups like anilines that contain acidic protons, without the need for protecting groups. This highlights the functional group tolerance of organozinc reagents compared to more reactive organometallics like Grignard or organolithium reagents.

The trifluoromethyl group in the reagent is not merely a spectator. It imparts unique electronic characteristics to the final products, which can be advantageous in the development of new materials and bioactive molecules. researchgate.net The electron-withdrawing nature of the –CF3 group can influence the electronic properties of organic materials, while its lipophilicity can enhance the bioavailability and metabolic stability of drug candidates. researchgate.net

Table 1: Exemplary Synthetic Application of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

| This compound | N-(2-bromoprop-2-en-1-yl)aniline | Pd(OAc)₂, S-Phos | N-(2-(3-(trifluoromethyl)benzyl)prop-2-en-1-yl)aniline | 87 |

This table illustrates a specific example of the synthetic utility of this compound in a Negishi cross-coupling reaction.

Emerging Trends in Fluoroorganic Chemistry and Organozinc Methodologies

The field of fluoroorganic chemistry is continuously evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods for the introduction of fluorine and fluoroalkyl groups. A key trend is the development of novel electrophilic trifluoromethylating reagents that are more stable and easier to handle. researchgate.net Beyond traditional methods, modern catalytic approaches such as photoredox and electrochemical catalysis are gaining prominence for the formation of C–F and C–CF3 bonds under milder conditions. mdpi.comnih.gov

In the realm of organozinc chemistry, significant progress is being made in understanding the structure and reactivity of these reagents in solution. This deeper understanding is crucial for optimizing reaction conditions and designing more effective catalysts. acs.org Another emerging trend is the development of bench-stable organozinc pivalates, which offer advantages in terms of handling and storage, making them more amenable to high-throughput screening in drug discovery. nih.gov Furthermore, the use of continuous flow technologies for the on-demand synthesis of organozinc reagents is addressing challenges related to their stability and exothermic preparation.

The quest for stereocontrol remains a major driver of innovation. The development of catalytic asymmetric methods for the synthesis of chiral trifluoromethylated compounds is a highly active area of research. researchgate.netnih.gov This includes the enantioselective addition of organozinc reagents to carbonyls and imines, as well as the development of chiral catalysts for cross-coupling reactions involving fluorinated substrates.

Identification of Unaddressed Research Challenges and Future Investigative Avenues

Despite the significant advances, several challenges and opportunities for future research remain in the context of this compound and related fluoroorganic compounds.

One of the primary challenges is the expansion of the substrate scope in cross-coupling reactions. While organozinc reagents are known for their functional group tolerance, the coupling of less reactive electrophiles, such as aryl chlorides, remains a hurdle. nih.gov Developing more active catalyst systems that can efficiently couple these abundant and cost-effective partners is a key objective.

The development of general and practical methods for the asymmetric synthesis of molecules containing the 3-(trifluoromethyl)benzyl stereocenter is a significant unmet need. While progress has been made in asymmetric trifluoromethylation, achieving high enantioselectivity with benzylic organozinc reagents bearing this substituent requires further investigation into chiral ligands and catalytic systems. chimia.ch

Furthermore, the synthesis of more complex and structurally diverse molecules using this compound as a building block presents an ongoing challenge. This includes the development of tandem or one-pot reactions that can efficiently construct multiple bonds and stereocenters in a single operation.

Future research will likely focus on:

Novel Catalytic Systems: The design of new ligands and catalysts to improve the efficiency and selectivity of cross-coupling reactions involving fluorinated organozinc reagents.

Asymmetric Catalysis: The exploration of new chiral catalysts and strategies for the enantioselective introduction of the 3-(trifluoromethyl)benzyl group.

Late-Stage Functionalization: The application of this compound in the late-stage functionalization of complex molecules, which is of particular interest in medicinal chemistry for the rapid generation of analog libraries. nih.gov

Mechanistic Studies: Deeper mechanistic investigations into the formation and reactivity of fluorinated organozinc reagents to enable rational reaction design and optimization.

Q & A

Q. What are the standard synthetic routes for preparing 3-(trifluoromethyl)benzylzinc chloride, and what critical reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves transmetallation from a benzyl bromide precursor (e.g., 3-(trifluoromethyl)benzyl bromide) using zinc metal or activated zinc dust. Key parameters include:

- Solvent : Tetrahydrofuran (THF) is preferred due to its ability to stabilize organozinc intermediates .

- Temperature : Reactions are conducted at 0–25°C to minimize side reactions (e.g., proto-demetalation) .

- Activation : Zinc is often activated with 1,2-dibromoethane or trimethylsilyl chloride to enhance reactivity .

Example protocol: A THF solution of 3-(trifluoromethyl)benzyl bromide is added dropwise to activated zinc under inert atmosphere, stirred for 2–4 hours, and filtered to isolate the organozinc reagent.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are used to confirm the absence of proto-demetalation byproducts (e.g., free benzyl compounds). The trifluoromethyl group shows a characteristic singlet at ~-62 ppm in NMR .

- Mass Spectrometry : LCMS or ESI-MS can detect the molecular ion peak (e.g., m/z 236 [M+H] for related benzylzinc species) .

- Titration : Reaction with iodine in THF quantifies active zinc species, ensuring stoichiometric accuracy in subsequent reactions .

Q. What are common side reactions during its use in cross-coupling, and how can they be mitigated?

- Methodological Answer :

- Proto-Demetalation : Occurs in protic solvents or with trace water. Mitigation: Rigorous solvent drying (e.g., molecular sieves) and inert atmosphere .

- Homocoupling : Catalyzed by residual palladium. Mitigation: Use of fresh zinc and pre-treatment with chelating agents (e.g., TMEDA) .

- Halide Exchange : Observed in reactions with aryl halides. Control via temperature modulation (e.g., <0°C for sensitive substrates) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Negishi couplings?

- Methodological Answer : The trifluoromethyl group acts as a strong electron-withdrawing substituent, polarizing the benzyl-zinc bond and enhancing electrophilicity. Key steps:

- Transmetallation : Zinc transfers the benzyl group to palladium, forming a Pd(II) intermediate.

- Reductive Elimination : Facilitated by electron-deficient aryl groups, yielding biaryl products.

Studies using -labeled reagents show that steric effects from the trifluoromethyl group slow transmetallation but improve regioselectivity in aryl-aryl couplings .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Short-Term Stability : Solutions in THF remain active for 24–48 hours at -20°C under argon.

- Long-Term Stability : Degradation occurs via hydrolysis or oxidation. Additives like hexamethylphosphoramide (HMPA) extend shelf life to 1 week at -40°C .

- Quantitative Analysis : Titration with deuterated water and GC-MS tracking of deuterated byproducts provides degradation kinetics .

Q. What strategies enable selective functionalization of this compound in complex molecule synthesis?

- Methodological Answer :

- Chemoselective Coupling : Use of Pd(0) catalysts (e.g., Pd(PPh)) preferentially activates benzylzinc reagents over competing organoboron or magnesium species .

- Directed Ortho-Metalation : Exploit the trifluoromethyl group’s directing effects to install substituents at specific positions .

- Tandem Reactions : Sequential Negishi coupling and electrophilic fluorination (e.g., using Selectfluor) to build polyfunctionalized aromatics .

Q. How can contradictions in reported reaction yields (e.g., 70–90%) be resolved?

- Methodological Answer : Variability often stems from:

- Zinc Quality : Commercial zinc batches differ in surface oxide content. Pre-treatment with HCl or TMSCl improves consistency .

- Catalyst Loading : Optimal Pd concentrations range from 1–5 mol%; excess catalyst promotes homocoupling .

- Substrate Purity : Trace moisture or oxygen in THF reduces effective zinc activity. Karl Fischer titration ensures solvent dryness (<50 ppm HO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.